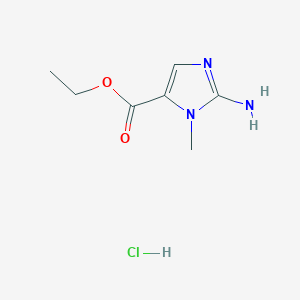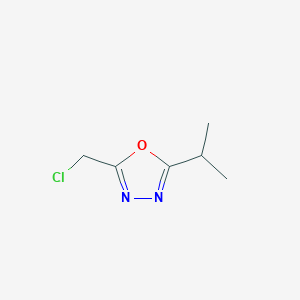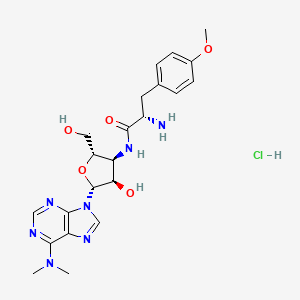
2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane
Overview
Description
2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane, also known as DDEB, is a boron-containing compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied in vitro and in vivo.
Scientific Research Applications
Organic Synthesis
“2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane” serves as a versatile intermediate in organic synthesis. Its structure is conducive to the formation of complex organic compounds. It can be used to synthesize various pharmaceuticals, agrochemicals, and specialty chemicals. The compound’s unique features make it valuable for creating bioactive compounds, which are crucial in developing new drugs and chemical entities .
Medicinal Chemistry
In medicinal chemistry, this compound is used to develop new therapeutic agents. Its derivatives can be designed to interact with biological targets, potentially leading to the discovery of new medications. The compound’s ability to form stable bonds with other molecules makes it a key player in the synthesis of drugs .
Material Science
The compound’s structural integrity allows it to be used in the creation of hybrid materials and polymers. These materials have applications in various industries, including automotive, aerospace, and electronics. The compound can impart specific properties to materials, such as increased strength or chemical resistance .
Catalysis
“2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane” can act as a catalyst in chemical reactions. Its stable structure and reactivity can be harnessed to accelerate reactions or to increase the yield of desired products. This is particularly useful in industrial processes where efficiency and selectivity are paramount .
Environmental Chemistry
This compound can be used in environmental chemistry applications, such as the development of sensors for detecting pollutants or the synthesis of materials that can capture and neutralize hazardous substances. Its reactivity can be tailored to interact with specific environmental contaminants .
Analytical Chemistry
In analytical chemistry, the compound can be used as a reagent to detect or quantify other substances. Its predictable reactivity makes it suitable for use in assays and diagnostic tests. It can also be used in the development of new analytical techniques .
properties
IUPAC Name |
2-(2,2-diphenylethyl)-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO2/c1-3-7-16(8-4-1)18(17-9-5-2-6-10-17)15-19-21-13-11-20-12-14-22-19/h1-10,18,20H,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHURKSONLXTDNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30639928 | |
| Record name | 2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
608534-43-6 | |
| Record name | 2-(2,2-Diphenylethyl)-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-chloropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1603924.png)

![4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1603926.png)

![2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B1603932.png)



![4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1603938.png)



